molecular formula C20H40N3O5P B13998189 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine CAS No. 64566-87-6

4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

Cat. No.: B13998189
CAS No.: 64566-87-6
M. Wt: 433.5 g/mol
InChI Key: VTIWVKCFPROHDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique structure, which includes aziridine and tetramethylpiperidine moieties, making it a subject of interest in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves multiple steps. One common method starts with the preparation of 2,2,6,6-tetramethylpiperidine, which is then functionalized to introduce the aziridine and phosphoryl groups. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the correct formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The process often includes steps such as distillation, crystallization, and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and specific solvents to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule .

Scientific Research Applications

4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine involves its interaction with specific molecular targets and pathways. The aziridine moiety can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The phosphoryl group may also play a role in modulating the compound’s activity by interacting with enzymes and other proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine is unique due to its combination of aziridine and tetramethylpiperidine moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .

Properties

CAS No.

64566-87-6

Molecular Formula

C20H40N3O5P

Molecular Weight

433.5 g/mol

IUPAC Name

4-[aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine

InChI

InChI=1S/C20H40N3O5P/c1-17(2)11-15(12-18(3,4)22(17)24)27-29(26,21-9-10-21)28-16-13-19(5,6)23(25)20(7,8)14-16/h15-16,24-25H,9-14H2,1-8H3

InChI Key

VTIWVKCFPROHDG-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CC(N1O)(C)C)OP(=O)(N2CC2)OC3CC(N(C(C3)(C)C)O)(C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.